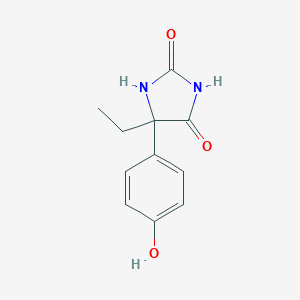

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-2-11(9(15)12-10(16)13-11)7-3-5-8(14)6-4-7/h3-6,14H,2H2,1H3,(H2,12,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFIVJCLUUNXKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80977408 | |

| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61837-66-9, 6943-31-3 | |

| Record name | 4-Hydroxynirvanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061837669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Ethyl-4-(4-hydroxyphenyl)-4H-imidazole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80977408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Introduction

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a heterocyclic organic compound belonging to the hydantoin class. Hydantoins are a significant scaffold in medicinal chemistry, with prominent members of this class including the anticonvulsant drug phenytoin. The structural features of this compound, specifically the presence of a hydroxylated phenyl ring and an ethyl group at the 5-position of the imidazolidine-2,4-dione core, suggest its potential for biological activity and make its physicochemical characterization a critical step in drug discovery and development.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. In the absence of extensive empirical data in publicly accessible literature, this guide combines predicted data from validated computational models with established, field-proven experimental protocols for the determination of these properties. This approach offers researchers and drug development professionals a robust framework for understanding and evaluating this compound. The methodologies detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Molecular Identity and Structure

The foundational step in characterizing any compound is to establish its molecular identity and structure.

Molecular Formula: C₁₁H₁₂N₂O₃

Molecular Weight: 220.23 g/mol

IUPAC Name: this compound

Chemical Structure:

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are derived from established computational models such as SwissADME and ChemAxon, which are widely used in the pharmaceutical industry for early-stage drug discovery.[1][2] It is imperative that these predicted values are confirmed by empirical testing.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 180 - 220 | Influences solubility, stability, and formulation development. |

| Aqueous Solubility (logS) | -2.5 to -3.5 | Critical for absorption and bioavailability. Negative values indicate low solubility. |

| Lipophilicity (logP) | 1.5 - 2.5 | Affects membrane permeability, protein binding, and metabolism.[3] |

| pKa (acidic) | 8.5 - 9.5 (imidazolidine N-H) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| pKa (phenolic) | 9.5 - 10.5 (aromatic -OH) | Influences solubility and potential for hydrogen bonding. |

| Topological Polar Surface Area (TPSA) | 78.5 Ų | Correlates with drug transport properties, including intestinal absorption and blood-brain barrier penetration. |

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following are detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties.

Determination of Melting Point

The melting point is a fundamental indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is increased at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely liquid (clear point) are recorded as the melting range.

-

Validation: The procedure is repeated at least three times, and the average melting range is reported. The apparatus should be calibrated with certified standards.

Determination of Aqueous Solubility

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.

Methodology: Equilibrium Shake-Flask Method

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline at pH 7.4) in a sealed, inert container.

-

Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The use of a shaker bath is recommended.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Causality: This method directly measures the thermodynamic solubility by ensuring a true equilibrium is established between the solid and dissolved states of the compound.

Caption: Workflow for solubility determination.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability.

Methodology: HPLC-based Determination

-

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. This method is faster and requires less material than the traditional shake-flask method.[4]

-

System Preparation: A reverse-phase HPLC system with a C18 column is used. The mobile phase is typically a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: A series of standard compounds with known LogP values are injected, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') against the known LogP values.

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.

-

Calculation: The retention time of the target compound is used to calculate its k', and its LogP value is then determined from the calibration curve.

-

Causality: This technique relies on the principle that more lipophilic compounds will have stronger interactions with the non-polar stationary phase of the C18 column, resulting in longer retention times.

Determination of pKa

The acid dissociation constant (pKa) is crucial for understanding a compound's ionization state at different pH values, which affects its solubility, absorption, and interaction with biological targets.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in a suitable solvent, often a mixture of water and a co-solvent like methanol or DMSO to ensure solubility. The ionic strength is kept constant with an inert salt (e.g., KCl).[5]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point, where half of the acidic protons have been neutralized. For a compound with multiple ionizable groups, multiple inflection points may be observed.[6]

-

Causality: This method directly measures the change in proton concentration as a function of added base, allowing for the precise determination of the pH at which the acidic and basic forms of the molecule are present in equal concentrations.

Spectroscopic Characterization

Spectroscopic analysis provides detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons: Two doublets in the range of δ 6.5-7.5 ppm, corresponding to the AA'BB' system of the para-substituted phenyl ring.

-

Imide Protons (N-H): Two broad singlets, typically in the range of δ 8.0-11.0 ppm. Their chemical shift can be concentration-dependent and they are exchangeable with D₂O.

-

Phenolic Proton (-OH): A broad singlet, typically in the range of δ 9.0-10.0 ppm, also exchangeable with D₂O.

-

Ethyl Group Protons: A quartet for the methylene (-CH₂-) protons around δ 1.5-2.0 ppm and a triplet for the methyl (-CH₃) protons around δ 0.7-1.2 ppm.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbons (C=O): Two signals in the downfield region, typically between δ 155-180 ppm.

-

Aromatic Carbons: Four signals in the range of δ 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

-

Quaternary Carbon (C5): A signal around δ 60-70 ppm.

-

Ethyl Group Carbons: A signal for the methylene carbon around δ 25-35 ppm and a signal for the methyl carbon around δ 8-15 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected FTIR Absorption Bands (in KBr):

-

N-H Stretching: A broad band in the region of 3200-3400 cm⁻¹, characteristic of the imide N-H groups.[7]

-

O-H Stretching: A broad band around 3300-3500 cm⁻¹ for the phenolic hydroxyl group.

-

C-H Stretching (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=O Stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹, corresponding to the two carbonyl groups of the hydantoin ring.[8]

-

C=C Stretching (Aromatic): Bands around 1500-1600 cm⁻¹.

-

C-N Stretching: Bands in the region of 1200-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Mass Spectrum (Electrospray Ionization - ESI):

-

Molecular Ion Peak: In positive ion mode, an [M+H]⁺ peak at m/z 221.08. In negative ion mode, an [M-H]⁻ peak at m/z 219.07.

-

Fragmentation Pattern: Characteristic fragmentation of the hydantoin ring can be expected, including the loss of CO, HNCO, and cleavage of the ethyl and hydroxyphenyl substituents.[9] The fragmentation pattern can provide valuable structural information.

Synthesis Outline

A plausible and widely used method for the synthesis of 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction.[5][10]

Caption: Plausible synthesis via the Bucherer-Bergs reaction.

This one-pot reaction involves the treatment of a ketone (in this case, 4'-hydroxypropiophenone) with potassium cyanide and ammonium carbonate in a suitable solvent, typically a mixture of ethanol and water, with heating.[11] The product, this compound, would then be isolated and purified by recrystallization.

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals. By integrating predicted data with detailed, validated experimental protocols, this document serves as a foundational resource for the synthesis, characterization, and evaluation of this promising compound. The emphasis on the causality behind experimental choices and the inclusion of detailed methodologies are intended to ensure the scientific rigor and reproducibility of future studies. The provided spectral data predictions offer a valuable reference for the structural confirmation of the synthesized molecule. As with any novel compound, the empirical determination of these properties is a crucial next step in its development journey.

References

- Thevis, M., & Schänzer, W. (2007). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry, 42(9), 1157-1166.

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Unknown. (2024). Solubility test for Organic Compounds. Retrieved from a university chemistry department website.

-

Wikipedia. (2023). Bucherer–Bergs reaction. Retrieved from [Link]

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction.

- Lombardino, J. G., & Lowe, J. A. (2004). The role of the medicinal chemist in drug discovery--then and now. Nature Reviews Drug Discovery, 3(10), 853–862.

- Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-216.

-

Oreate AI Blog. (2025). How to Determine Pka from Titration Curve. Retrieved from [Link]

- van der Merbel, N. C., et al. (1981). A Gas chromatographic/mass Spectrometric Method for the Simultaneous Quantitation of 5,5-diphenylhydantoin (Phenytoin), Its Para-Hydroxylated Metabolite and Their Stable Isotope Labelled Analogs. Clinica Chimica Acta, 115(3), 263-275.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

ResearchGate. (n.d.). The FTIR spectra of the hydantoin based sensitizers HY-3 and HY-4.... Retrieved from [Link]

-

ResearchGate. (2025). FTIR spectroscopic and quantum chemical studies on hydantoin. Retrieved from [Link]

- van der Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature Reviews Drug Discovery, 2(3), 192–204.

- Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717.

- University of California, Davis. (n.d.). Determination of pKa's from titration curves. Retrieved from a university chemistry department website.

- Gennaro, A. R. (Ed.). (2000). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins.

-

ChemAxon. (n.d.). Calculators & Predictors. Retrieved from [Link]

-

ResearchGate. (n.d.). A Review on the Some Biological Activities of the Hydantoin Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Bergström, C. A., & Avdeef, A. (2019). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Drug Discovery Today, 24(8), 1544-1553.

-

Neliti. (n.d.). ADME properties prediction of 5-phenyl-5,6-dihydrotetrazolo[1,5-c]-quinazolines. Retrieved from [Link]

- Xue, S., et al. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(6), o649.

- Agilent Technologies. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.

- Google Patents. (n.d.). US6548307B2 - Determination of logP coefficients via a RP-HPLC column.

- Sigma-Aldrich. (n.d.). 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione AldrichCPR.

-

ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... Retrieved from [Link]

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Retrieved from [Link]

- Fawade, S. S., & Takale, S. N. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences, 12(6), 116-120.

- Sigma-Aldrich. (n.d.). 5-[2-(4-Hydroxyphenyl)ethyl]-5-methyl-2,4-imidazolidinedione.

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

Sources

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemaxon.com [chemaxon.com]

- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 4. Hydantoin synthesis [organic-chemistry.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. openmedscience.com [openmedscience.com]

- 8. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

An In-Depth Technical Guide to the Mechanism of Action of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Introduction

5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, also known as p-hydroxynirvanol, is a principal active metabolite of the hydantoin anticonvulsant Nirvanol (5-ethyl-5-phenylhydantoin).[1][2] The hydantoin class of drugs, which includes the well-known therapeutic agent phenytoin, has been a cornerstone in the management of epilepsy for decades.[3] These compounds are structurally related to barbiturates and exert their therapeutic effects primarily by modulating neuronal excitability.[4][5] This guide provides a detailed technical overview of the core mechanism of action of p-hydroxynirvanol, grounded in an understanding of its parent compound and the broader class of hydantoin anticonvulsants. The central hypothesis is that the anticonvulsant activity of this metabolite, like its precursors, is driven by its interaction with voltage-gated sodium channels in neuronal membranes.

Part 1: Metabolic Genesis and Pharmacological Context

The pharmacological activity of this compound is intrinsically linked to its formation from its parent compound, Nirvanol. Understanding this metabolic pathway is crucial to contextualizing its mechanism.

From Prodrug to Active Metabolite: The Role of Cytochrome P450

Nirvanol (5-ethyl-5-phenylhydantoin) itself is an active anticonvulsant and a metabolite of the drug mephenytoin.[6][7] Upon administration, Nirvanol undergoes stereoselective aromatic hydroxylation in the liver to form p-hydroxynirvanol.[1][8] This biotransformation is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, specifically CYP2C19 and, to a lesser extent, CYP2C9.[9][10] The efficiency of this conversion can be influenced by genetic polymorphisms in these enzymes, leading to inter-individual variability in drug metabolism and response.[2][11][12] The (S)-enantiomer of Nirvanol is hydroxylated about 14 times more readily than the (R)-enantiomer.[1][2]

The anticonvulsant effect observed after administration of parent drugs like mephenytoin is often a composite of the parent drug and its active metabolites. Studies have shown that while the parent drug may be responsible for the initial anticonvulsant activity, the sustained effect is largely due to the accumulation of long-half-life metabolites like Nirvanol and, subsequently, its hydroxylated forms.[6][13]

Caption: Metabolic conversion pathway leading to the formation of p-hydroxynirvanol.

Part 2: Core Mechanism of Action

The primary mechanism of action for hydantoin anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons.[4][5][14]

Primary Target: Voltage-Gated Sodium Channels (VGSCs)

VGSCs are integral membrane proteins that cycle through three principal states:

-

Resting State: Closed at negative resting membrane potentials but available for opening.

-

Activated (Open) State: Opens transiently in response to membrane depolarization, allowing Na+ influx.

-

Inactivated State: A distinct closed state that the channel enters after opening. The channel is refractory to opening from this state until it returns to the resting state.

Hydantoins, including p-hydroxynirvanol, exert their effect through a use-dependent and voltage-dependent blockade of VGSCs.[15] This means they preferentially bind to and stabilize the inactivated state of the channel.[4][5] This action has profound consequences for neuronal firing:

-

Stabilization of the Inactivated State: By binding to the inactivated channel, the drug slows the rate of recovery from inactivation. This makes it more difficult for the channel to return to the resting state, where it would be available to open again.

-

Reduction of High-Frequency Firing: During a seizure, neurons fire in rapid, repetitive bursts. This high-frequency firing causes a significant accumulation of VGSCs in the inactivated state. Because the drug targets this state, its blocking effect is intensified under pathophysiological conditions, effectively suppressing the sustained high-frequency neuronal discharges that underlie seizure activity.[16]

-

Minimal Effect on Normal Firing: At normal physiological firing rates, most sodium channels recover from inactivation before the next action potential. Therefore, the drug has little effect on normal neuronal transmission, which helps to explain the relatively low incidence of central nervous system depression at therapeutic doses.[17][18]

The binding site for hydantoins is located within the inner pore of the sodium channel, specifically involving residues on the S6 transmembrane segment of domain IV.[15][19] Key amino acid residues, such as Phenylalanine (F1764 in NaV1.2) and Tyrosine (Y1771 in NaV1.2), form a common pharmacophore for anticonvulsant binding through aromatic-aromatic and hydrogen bond interactions.[16][19]

Caption: State-dependent blockade of VGSCs by this compound.

Potential Secondary Mechanisms

While VGSC blockade is the primary mechanism, other actions may contribute to the overall pharmacological profile of hydantoins. Some studies suggest that at higher concentrations, these compounds may also influence calcium channels or affect neurotransmitter systems, but these effects are generally considered secondary to their potent action on sodium channels.[20]

Part 3: Experimental Validation and Protocols

The elucidation of this mechanism of action relies on specific, robust experimental techniques. The following protocols represent the gold standard for characterizing the interaction of a compound like p-hydroxynirvanol with its molecular target.

Protocol 1: Electrophysiological Analysis via Patch-Clamp

Objective: To directly measure the effect of the compound on the biophysical properties of voltage-gated sodium channels.

Methodology:

-

Cell Culture: Utilize a cell line expressing a specific neuronal VGSC subtype (e.g., HEK-293 cells stably transfected with NaV1.2) or primary cultured neurons (e.g., hippocampal or cortical neurons).

-

Whole-Cell Patch-Clamp Recording:

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Perfuse the cell with an external solution (containing physiological ion concentrations) and use an internal pipette solution.

-

Apply a series of voltage-clamp protocols to elicit and isolate sodium currents.

-

-

Experimental Protocols:

-

Current-Voltage (I-V) Relationship: Apply depolarizing steps from a holding potential of -100 mV to a range of test potentials (e.g., -80 mV to +60 mV) to determine the effect on peak current amplitude.

-

Steady-State Inactivation: Use a two-pulse protocol. A variable prepulse (-120 mV to 0 mV) is followed by a constant test pulse (e.g., 0 mV) to measure the voltage at which half the channels are inactivated (V½).

-

Recovery from Inactivation: Use a paired-pulse protocol. Two depolarizing pulses are separated by a variable recovery interval at a negative holding potential. This measures the time constant (τ) of recovery.

-

-

Data Analysis: Compare the parameters (peak current, V½ of inactivation, τ of recovery) in the absence (vehicle control) and presence of various concentrations of this compound. A shift in the V½ of inactivation to more negative potentials and an increase in the recovery time constant are hallmark signs of state-dependent blockade.

Caption: Experimental workflow for whole-cell patch-clamp analysis of VGSC modulation.

Protocol 2: Radioligand Binding Assay

Objective: To determine the binding affinity and specificity of the compound to the anticonvulsant binding site on the sodium channel.

Methodology:

-

Membrane Preparation: Prepare synaptosomal membranes from rat brain tissue, which are enriched in VGSCs.

-

Radioligand: Use a radiolabeled ligand known to bind to the hydantoin site, such as [³H]batrachotoxin (BTX), which binds preferentially to the open state of the channel.

-

Competition Assay:

-

Incubate the prepared membranes with a fixed concentration of [³H]BTX.

-

Add increasing concentrations of the unlabeled test compound (this compound).

-

Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand, e.g., veratridine).

-

-

Separation and Counting: After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand. Wash the filters and measure the retained radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC₅₀ (concentration that inhibits 50% of specific binding). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Data Summary

The expected results from these experiments would demonstrate the compound's potency and specific mode of interaction with the VGSC.

| Parameter | Experimental Method | Expected Outcome with Compound | Significance |

| IC₅₀ / Kᵢ | Radioligand Binding Assay | Low micromolar to nanomolar range | Indicates high binding affinity to the VGSC site. |

| Peak Iₙₐ | Patch-Clamp | Minimal reduction at low frequencies | Confirms use-dependent block. |

| V½ of Inactivation | Patch-Clamp | Hyperpolarizing shift (to more negative V) | Demonstrates stabilization of the inactivated state. |

| τ of Recovery | Patch-Clamp | Increased (slower recovery) | Confirms trapping of the channel in the inactivated state. |

Conclusion

The mechanism of action of this compound is firmly rooted in the established pharmacology of the hydantoin class of anticonvulsants. Its primary action is the use-dependent and voltage-dependent blockade of neuronal voltage-gated sodium channels. By preferentially binding to and stabilizing the inactivated state of these channels, the compound effectively dampens the pathological high-frequency neuronal firing characteristic of seizures, while having a minimal impact on normal neurotransmission. The metabolic conversion from its parent compound, Nirvanol, via CYP450 enzymes is a critical step in its biotransformation, and its sustained presence contributes significantly to the overall therapeutic effect. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this and other novel channel-modulating therapeutic agents.

References

- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans. The Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/6431315/]

- Drugs.com. (n.d.). List of Hydantoin anticonvulsants. Retrieved from [URL: https://www.drugs.com/drug-class/hydantoin-anticonvulsants.html]

- RxList. (n.d.). How Do Hydantoin Anticonvulsants Work? Retrieved from [URL: https://www.rxlist.com/how_do_hydantoin_anticonvulsants_work/drug-class.htm]

- Haining, R. L., & Rettie, A. E. (1998). Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/9735165/]

- Kupferberg, H. J., & Yonekawa, W. (1975). The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity. Drug Metabolism and Disposition. [URL: https://pubmed.ncbi.nlm.nih.gov/234831/]

- PubChem. (n.d.). Ethotoin. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Ethotoin]

- Küpfer, A., & Preisig, R. (1978). Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog. The Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/731558/]

- Drugs.com. (2025). Ethotoin (Professional Patient Advice). Retrieved from [URL: https://www.drugs.com/ppa/ethotoin.html]

- PharmaCompass. (n.d.). Ethotoin. Retrieved from [URL: https://www.pharmacompass.com/active-pharmaceutical-ingredients/ethotoin]

- Küpfer, A., Patwardhan, R., Ward, S., Schenker, S., Preisig, R., & Branch, R. A. (1984). Stereoselective Metabolism and Pharmacogenetic Control of 5-phenyl-5-ethylhydantoin (Nirvanol) in Humans. The Journal of Pharmacology and Experimental Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/6431315/]

- Lipkind, G. M., & Fozzard, H. A. (2010). Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes. Expert Opinion on Therapeutic Targets. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2931599/]

- Yarov-Yarovoy, V., DeCaen, P. G., Westenbroek, R. E., Pan, C. Y., Scheuer, T., & Catterall, W. A. (2002). Binding of the Anticonvulsant Drug Lamotrigine and the Neurotoxin Batrachotoxin to Voltage-Gated Sodium Channels Induces Conformational Changes Associated With Block and Steady-State Activation. Journal of Biological Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12431981/]

- U.S. Food and Drug Administration. (n.d.). Peganone (ethotoin) tablets label. Retrieved from [URL: https://www.accessdata.fda.

- Cayman Chemical. (n.d.). Nirvanol. Retrieved from [URL: https://www.caymanchem.com/product/19973/nirvanol]

- Troupin, A. S., Friel, P., Lovely, M. P., & Wilensky, A. J. (1979). Clinical pharmacology of mephenytoin and ethotoin. Annals of Neurology. [URL: https://pubmed.ncbi.nlm.nih.gov/42344/]

- Osmosis from Elsevier. (2024). Antiepileptics: Nursing Pharmacology. YouTube. [URL: https://www.youtube.

- Brouillette, W. J., Brown, G. B., DeLorey, T. M., & Liang, G. (1990). Sodium channel binding and anticonvulsant activities of hydantoins containing conformationally constrained 5-phenyl substituents. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/2177789/]

- Sankar, R. (2022). Pharmacology of Emerging Selective Sodium Channel Antagonists for the Treatment of Epilepsy. Practical Neurology. [URL: https://practicalneurology.

- Lipkind, G. M., & Fozzard, H. A. (2005). Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore. Molecular Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/15764736/]

- Adithan, C., Gerard, N., Vasu, S., Balakrishnan, R., Shashindran, C. H., & Krishnamoorthy, R. (2006). Influence of the CYP2C9 AND CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India. Indian Journal of Medical Research. [URL: https://pubmed.ncbi.nlm.nih.gov/16873909/]

- Lipkind, G. M., & Fozzard, H. A. (2005). Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore. Molecular Pharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1447514/]

- Loussouarn, G., et al. (2014). ATOMIC-LEVEL-SIMULATIONS-OF-PHENYTOIN-BINDING-TO-A-SODIUM-CHANNEL-REVEALS-SEVERAL-BINDING-SITES-AND-A-POTENTIAL-STRUCTURAL-BASIS-OF-STATE-DEPENDENT-INHIBITION. Epilepsy Currents. [URL: https://www.aesnet.

- Wrighton, S. A., Stevens, J. C., Becker, G. W., & Vandenbranden, M. (1998). Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations. Archives of Biochemistry and Biophysics. [URL: https://pubmed.ncbi.nlm.nih.gov/9578604/]

- Kim, H. S., et al. (2023). Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2023.1076413/full]

- Tassaneeyakul, W., Veronese, M. E., Birkett, D. J., & Miners, J. O. (1995). CYP2C19 participates in tolbutamide hydroxylation by human liver microsomes. Biochemical Pharmacology. [URL: https://pubmed.ncbi.nlm.nih.gov/7646328/]

- Conza, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [URL: https://www.mdpi.com/1422-8599/2021/2/M1218]

Sources

- 1. Nirvanol - Wikipedia [en.wikipedia.org]

- 2. Stereoselective metabolism and pharmacogenetic control of 5-phenyl-5-ethylhydantoin (nirvanol) in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Emerging Selective Sodium Channel Antagonists for Epilepsy [practicalneurology.com]

- 4. drugs.com [drugs.com]

- 5. How Do Hydantoin Anticonvulsants Work? - Uses, Side Effect, Drug Names [rxlist.com]

- 6. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (Nirvanol) in mice in relation to anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Stereoselective metabolism, pharmacokinetics and biliary elimination of phenylethylhydantoin (Nirvanol) in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Active-site characteristics of CYP2C19 and CYP2C9 probed with hydantoin and barbiturate inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influence of the CYP2C9 AND CYP2C19 polymorphisms on phenytoin hydroxylation in healthy individuals from south India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Characterization of CYP2C19 and CYP2C9 from human liver: respective roles in microsomal tolbutamide, S-mephenytoin, and omeprazole hydroxylations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Comprehensive in vitro and in silico assessments of metabolic capabilities of 24 genomic variants of CYP2C19 using two different substrates [frontiersin.org]

- 13. Clinical pharmacology of mephenytoin and ethotoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular Model of Anticonvulsant Drug Binding to the Voltage-Gated Sodium Channel Inner Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ethotoin | C11H12N2O2 | CID 3292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. accessdata.fda.gov [accessdata.fda.gov]

- 19. Molecular model of anticonvulsant drug binding to the voltage-gated sodium channel inner pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

spectroscopic analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione

Foreword

In the landscape of pharmaceutical development, the rigorous characterization of molecular entities is not merely a regulatory formality but the bedrock of safety and efficacy. This compound, a key precursor in the synthesis of therapeutically significant compounds, demands such rigorous scrutiny. This guide is crafted from a field perspective, designed for the practicing researcher and development professional. It eschews rigid templates in favor of a logical, causality-driven narrative. Herein, we do not just present protocols; we explore the rationale behind them, ensuring that each analytical step is part of a self-validating system for confident structural elucidation.

The Analytical Imperative: Understanding the Target Molecule

This compound is a derivative of hydantoin, a heterocyclic organic compound. Its importance lies in its structural relationship to pharmacologically active agents, including anticonvulsants. The molecule possesses several key features that dictate our analytical strategy: a chiral quaternary carbon (C5), a phenolic hydroxyl group, two amide-like functionalities within the hydantoin ring, and both aromatic and aliphatic protons. A comprehensive spectroscopic analysis must unambiguously confirm the presence and connectivity of these features.

Caption: Structure of this compound.

The Cornerstone of Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive technique for elucidating the carbon-hydrogen framework of an organic molecule. We employ both ¹H and ¹³C NMR, often supplemented by 2D techniques, to build a complete picture of atomic connectivity.

Expertise & Experience: The Solvent Choice

The selection of an appropriate NMR solvent is the first critical decision. While chloroform-d (CDCl₃) is common, for this molecule, deuterated dimethyl sulfoxide (DMSO-d₆) is superior. The acidic N-H and phenolic O-H protons would rapidly exchange with deuterium in solvents like D₂O or methanol-d₄, broadening or completely obscuring their signals. DMSO-d₆ is aprotic and an excellent hydrogen bond acceptor, which slows this exchange, allowing for the clear observation of these crucial protons.

¹H NMR Spectroscopy: Mapping the Protons

A standard 400 or 500 MHz ¹H NMR spectrum in DMSO-d₆ will provide a wealth of information. The expected signals, their multiplicities, and integration values serve as a validation checklist.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment & Rationale |

|---|---|---|---|

| ~10.7 | Singlet | 1H | N3-H: Deshielded by two adjacent carbonyls. |

| ~9.5 | Singlet | 1H | Phenolic -OH: Acidic proton, signal position can vary with concentration. |

| ~8.2 | Singlet | 1H | N1-H: Deshielded by adjacent carbonyl and C5. |

| ~7.15 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to C5): Deshielded by proximity to the hydantoin ring. |

| ~6.70 | Doublet (J ≈ 8.5 Hz) | 2H | Aromatic H (ortho to -OH): Shielded by the electron-donating -OH group. |

| ~1.95 | Quartet (J ≈ 7.4 Hz) | 2H | Ethyl -CH₂-: Split into a quartet by the three adjacent -CH₃ protons. |

| ~0.75 | Triplet (J ≈ 7.4 Hz) | 3H | Ethyl -CH₃-: Split into a triplet by the two adjacent -CH₂ protons. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly diagnostic for the carbonyl and aromatic carbons.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment & Rationale |

|---|---|

| ~177 | C4=O: Carbonyl carbon deshielded by adjacent nitrogen and C5. |

| ~157 | C2=O: Carbonyl carbon deshielded by two adjacent nitrogens. |

| ~156 | Aromatic C-OH: Quaternary aromatic carbon attached to the electron-donating -OH group. |

| ~132 | Aromatic C-C5: Quaternary aromatic carbon attached to the hydantoin ring. |

| ~128 | Aromatic CH (ortho to C5): Standard aromatic chemical shift. |

| ~115 | Aromatic CH (ortho to -OH): Shielded by the electron-donating -OH group. |

| ~64 | C5 (Quaternary): The chiral center, with a characteristic shift for a carbon bearing multiple heteroatoms/groups. |

| ~30 | Ethyl -CH₂-: Standard aliphatic methylene shift. |

| ~8 | Ethyl -CH₃-: Standard aliphatic methyl shift. |

Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H Acquisition: Acquire the spectrum with a standard 90° pulse sequence. Ensure the spectral width covers at least -1 to 12 ppm. Use a sufficient number of scans (typically 16-64) to achieve a signal-to-noise ratio >100:1 for the smallest integral.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard pulse program. Set the spectral width to cover 0 to 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak at 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at 39.52 ppm.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight and, through fragmentation analysis, corroborates the structure deduced from NMR.

Expertise & Experience: Ionization Technique

For a molecule of this nature, which is non-volatile and contains polar functional groups, Electrospray Ionization (ESI) is the method of choice. It is a "soft" ionization technique that minimizes in-source fragmentation, allowing for the clear observation of the molecular ion. High-Resolution Mass Spectrometry (HRMS), typically using a Time-of-Flight (TOF) or Orbitrap analyzer, is essential. It provides a mass measurement with high accuracy (typically <5 ppm error), which allows for the unambiguous determination of the elemental formula.

Trustworthiness: A Self-Validating System

-

Molecular Formula: C₁₁H₁₂N₂O₃

-

Monoisotopic Mass: 220.0848 g/mol

-

Expected HRMS (ESI+): [M+H]⁺ = 221.0921

-

Expected HRMS (ESI-): [M-H]⁻ = 219.0775

Observing the correct high-resolution mass for both the positive and negative ions provides extremely high confidence in the assigned elemental composition.

Caption: Generalized workflow for HRMS analysis via ESI.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 acetonitrile:water or methanol:water, with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode to promote ionization.

-

Instrumentation: Use an LC-MS system equipped with an ESI source and a high-resolution mass analyzer (TOF or Orbitrap).

-

Acquisition: Introduce the sample via direct infusion at a flow rate of 5-10 µL/min. Acquire data in both positive and negative ion modes across a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Extract the mass of the most abundant ion corresponding to [M+H]⁺ or [M-H]⁻. Compare the measured accurate mass to the theoretical mass to calculate the mass error in parts-per-million (ppm).

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Functional Group and Chromophore Confirmation

These techniques provide rapid and valuable complementary data.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups. It is an excellent tool for quickly confirming the presence of the key carbonyl, hydroxyl, and amine groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3400-3200 (broad) | O-H Stretch | Phenolic -OH |

| 3250-3150 (medium) | N-H Stretch | Hydantoin Amide N-H |

| ~1770 & ~1715 (strong) | C=O Stretch | Hydantoin Carbonyls |

| ~1610 & ~1515 (medium) | C=C Stretch | Aromatic Ring |

Expertise & Experience: The presence of two distinct, strong carbonyl peaks is highly characteristic of the hydantoin ring structure.[1] The broadness of the O-H stretch is indicative of hydrogen bonding.

Protocol: FTIR-ATR Analysis

-

Setup: Use a Fourier-transform infrared spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Background: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

-

Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information on the electronic transitions within the molecule, primarily identifying the aromatic chromophore.

Expertise & Experience: The hydroxyphenyl group is the principal chromophore. In a neutral solvent like ethanol, one would expect to see characteristic absorption bands for a substituted benzene ring.[2][3]

-

Expected λₘₐₓ (in Ethanol):

-

~225 nm (π → π* transition)

-

~275-280 nm (π → π* transition, benzenoid band)

-

Trustworthiness: The position of the ~280 nm band is sensitive to pH. In basic solution, the phenolic proton will be removed to form a phenoxide ion. This increases conjugation and will cause a bathochromic (red) shift of this absorption to a longer wavelength (~295-300 nm), providing further confirmation of the phenolic hydroxyl group.

Protocol: UV-Vis Analysis

-

Sample Preparation: Prepare a stock solution of the compound in ethanol of a known concentration. Dilute as necessary to obtain an absorbance reading between 0.2 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Use ethanol as the blank reference. Scan the sample from approximately 200 to 400 nm.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).

Conclusion: A Synthesis of Spectroscopic Evidence

No single technique can provide absolute structural proof. The power of this analytical approach lies in the convergence of data from orthogonal methods. NMR establishes the detailed C-H framework and connectivity. HRMS provides an exact elemental formula, acting as the ultimate check on the molecular identity. IR spectroscopy offers rapid confirmation of all key functional groups, while UV-Vis spectroscopy verifies the electronic nature of the aromatic system. Together, these techniques form a robust, self-validating workflow that allows researchers, scientists, and drug development professionals to characterize this compound with the highest degree of scientific confidence.

References

- Belguidoum, M., Amira-Guebailia, H., & Boulmokh, A. (2023). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review. Borneo Journal of Pharmacy, 6(2), 113-120.

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. [Link]

- Edinburgh Instruments. (2022). Colour and Phenolic Content Analysis of Wine Using a UV-Vis Spectrophotometer.

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons. [Link]

-

Elliott, T. H., & Natarajan, P. N. (1967). Infrared studies of hydantoin and its derivatives. Journal of Pharmacy and Pharmacology, 19(4), 209-16. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the crystal structure of imidazolidine-2,4-dione (hydantoin) derivatives, with a specific focus on 5-substituted analogs bearing a 4-hydroxyphenyl group. Due to the limited availability of public crystallographic data for 5-Ethyl-5-(4-hydroxyphenyl)imidazolidine-2,4-dione, this guide will leverage the detailed crystal structure of its close analog, 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione , as a primary exemplar. This approach allows for a thorough exploration of the fundamental structural characteristics, synthesis, and crystallization of this class of compounds. The insights derived are extrapolated to predict the structural impact of the C5-ethyl substitution in the target molecule. This guide is intended to provide researchers and drug development professionals with a robust understanding of the solid-state properties of these pharmacologically significant molecules.

Introduction: The Significance of Hydantoin Derivatives

Imidazolidine-2,4-dione, commonly known as hydantoin, forms the core scaffold of a diverse range of biologically active compounds. These derivatives are prominent in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anticonvulsant, antiarrhythmic, antibacterial, and antidiabetic properties[1][2][3][4]. The biological function of these molecules is intrinsically linked to their three-dimensional structure, making a detailed understanding of their crystal structure paramount for rational drug design and development. The substituents at the C5 position of the hydantoin ring play a crucial role in determining the molecule's overall conformation and its interactions with biological targets.

This guide will delve into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a representative C5-substituted hydantoin, providing a framework for understanding the solid-state characteristics of this important class of compounds.

Synthesis and Crystallization

The synthesis of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione is a well-established procedure, providing a reliable method for obtaining high-purity crystalline material suitable for X-ray diffraction studies.

Synthetic Pathway

A common and effective method for the synthesis of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione involves a one-pot reaction of phenol, glyoxylic acid, and urea in the presence of an acid catalyst.

Caption: Synthetic scheme for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine phenol (0.05 mol), glyoxylic acid (0.06 mol), and urea (0.06 mol) in 80 ml of 37% hydrochloric acid[5].

-

Reaction Conditions: Heat the reaction mixture to 370 K and maintain this temperature for 6 hours with continuous stirring[5].

-

Workup: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.

-

Purification: Collect the crude product by filtration and wash with cold water. Recrystallize the solid from water to yield the purified 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[5].

Experimental Protocol: Crystallization for X-ray Diffraction

The growth of single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.

-

Solvent Selection: Dissolve the purified product in a minimal amount of hot ethanol.

-

Crystal Growth: Allow the solution to cool slowly to room temperature. Slow evaporation of the solvent will promote the formation of well-defined single crystals suitable for X-ray diffraction[5].

Crystal Structure Analysis of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione

The crystal structure of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione provides valuable insights into the molecular geometry, intermolecular interactions, and packing in the solid state.

Crystallographic Data

The crystallographic data for 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is summarized in the table below[5].

| Parameter | Value |

| Chemical Formula | C₉H₈N₂O₃ |

| Molecular Weight | 192.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.3694 (11) |

| b (Å) | 6.9914 (8) |

| c (Å) | 12.3857 (13) |

| β (°) | 105.619 (2) |

| Volume (ų) | 864.76 (16) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 4721 |

| Independent Reflections | 1558 |

| R(int) | 0.035 |

| Final R indices [I > 2σ(I)] | R₁ = 0.035, wR₂ = 0.091 |

Molecular Geometry

The imidazolidine ring in 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione is nearly planar, with a root-mean-square deviation of 0.012 Å[5]. A key structural feature is the orientation of the 4-hydroxyphenyl ring relative to the hydantoin core. The two rings are significantly twisted with respect to each other, exhibiting a dihedral angle of 89.3(1)°[5]. This perpendicular arrangement minimizes steric hindrance between the two ring systems.

Supramolecular Assembly and Hydrogen Bonding

In the crystal lattice, the molecules of 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione are interconnected through a network of hydrogen bonds, forming a three-dimensional framework[5]. The primary hydrogen bonding interactions are N—H⋯O and O—H⋯O, involving the amine and hydroxyl protons as donors and the carbonyl oxygens as acceptors. This extensive hydrogen bonding network is a key factor in the stability of the crystal structure.

Caption: Schematic of intermolecular hydrogen bonding in the crystal lattice.

Structural Implications of C5-Ethyl Substitution

While the crystal structure of this compound is not publicly available, we can infer the likely structural consequences of introducing an ethyl group at the C5 position based on the structure of the parent compound and general principles of organic stereochemistry.

-

Chirality: The substitution of an ethyl group at the C5 position, which already bears a 4-hydroxyphenyl group, creates a chiral center. Therefore, this compound will exist as a racemic mixture of two enantiomers, unless a stereospecific synthesis is employed.

-

Conformational Changes: The presence of the bulkier ethyl group will likely influence the conformation of the molecule. While the imidazolidine ring is expected to remain relatively planar, there might be subtle adjustments in bond angles and torsion angles to accommodate the ethyl group. The dihedral angle between the hydantoin and phenyl rings may also be affected to minimize steric strain.

-

Crystal Packing: The introduction of the ethyl group will alter the overall shape of the molecule, which will, in turn, affect how the molecules pack in the crystal lattice. This can lead to changes in the unit cell parameters, space group, and the hydrogen bonding network. It is plausible that the ethyl groups could participate in weaker C-H···O interactions, further stabilizing the crystal structure.

Broader Context and Future Directions

The detailed analysis of the crystal structure of 5-(4-hydroxyphenyl)imidazolidine-2,4-dione serves as a crucial foundation for understanding the solid-state properties of its C5-ethyl derivative and other related compounds. This knowledge is vital for:

-

Drug Formulation: Understanding the crystal packing and intermolecular interactions is essential for predicting and controlling the physicochemical properties of the active pharmaceutical ingredient (API), such as solubility, dissolution rate, and stability.

-

Structure-Activity Relationship (SAR) Studies: A precise understanding of the three-dimensional structure of these molecules can aid in the design of new derivatives with improved pharmacological profiles.

-

Polymorphism Screening: Many organic molecules can exist in multiple crystalline forms (polymorphs), each with different physical properties. A thorough understanding of the crystal structure of one form is the first step in a comprehensive polymorph screen.

Future work should prioritize the synthesis and single-crystal X-ray diffraction analysis of this compound to validate the predictions made in this guide and to provide a more complete picture of the structural landscape of this important class of molecules.

References

-

Xue, S., Li, G., & Wang, J. (2014). 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 6), o649. [Link]

-

El Moutaouakil Ala Allah, Y., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 2), 168-173. [Link]

-

Guerrab, W., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 6-11. [Link]

-

López-Cabrera, A., et al. (2011). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 16(5), 3867-3883. [Link]

-

Saeed, S., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1218. [Link]

Sources

- 1. Synthesis, crystal structure and Hirshfeld surface analysis of 2-[(4-hydroxyphenyl)amino]-5,5-diphenyl-1H-imidazol-4(5H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Hydantoin Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Hydantoin Derivatives

Hydantoin, a five-membered heterocyclic compound also known as imidazolidine-2,4-dione, serves as a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural framework, featuring two nitrogen atoms and two carbonyl groups, provides a unique combination of hydrogen bond donors and acceptors, along with multiple sites for substitution.[2][3] This inherent versatility allows for the synthesis of a vast library of derivatives with finely-tuned physicochemical properties, enabling interaction with a wide array of biological targets.[4]

First isolated in 1861 by Adolf von Baeyer, the hydantoin ring is now a core component in numerous clinically significant drugs.[5] Its applications span a remarkable range of therapeutic areas, including anticonvulsant (e.g., Phenytoin), antimicrobial (e.g., Nitrofurantoin), and anticancer therapies (e.g., Enzalutamide).[2][3] The broad spectrum of pharmacological activities reported for hydantoin derivatives—encompassing anticonvulsant, anticancer, antimicrobial, anti-inflammatory, and antiarrhythmic effects—underscores its enduring importance in modern drug discovery and development.[6][7][8] This guide provides a detailed exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of the major biological activities of hydantoin derivatives.

Synthetic Strategies: Accessing Chemical Diversity

The biological potential of hydantoin derivatives is unlocked through versatile and efficient synthetic methodologies that allow for the introduction of diverse substituents. The two most prominent and historically significant methods are the Bucherer-Bergs reaction and the Urech hydantoin synthesis.

-

Bucherer-Bergs Reaction: This multicomponent reaction is a cornerstone of hydantoin synthesis, valued for its simplicity and the accessibility of its starting materials.[9] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with ammonium carbonate and a cyanide source (like potassium cyanide) to produce 5-substituted hydantoins in good yields.[9][10] The key advantage is the direct conversion of readily available carbonyl compounds into the hydantoin core.[10]

-

Urech Hydantoin Synthesis: This method utilizes α-amino acids as the starting material, which react with potassium cyanate followed by acid-mediated cyclization to form the hydantoin ring.[10][11] A significant advantage of the Urech method is its ability to retain the stereochemistry of the starting amino acid, providing a route to chiral hydantoin derivatives.

The selection of a synthetic route is dictated by the desired substitution pattern and the availability of starting materials. These foundational methods, along with modern variations, provide chemists with robust tools to generate novel derivatives for biological screening.[12]

Caption: Mechanism of hydantoin anticonvulsants at voltage-gated sodium channels.

Structure-Activity Relationship (SAR)

The anticonvulsant activity of hydantoins is highly dependent on the nature of the substituents on the core ring. [13]

-

C5 Position: Substitution at the C5 position is critical. The presence of at least one aromatic ring, such as a phenyl group, is essential for activity against generalized tonic-clonic seizures (the target of the MES test). [14][15]The presence of two phenyl groups, as in phenytoin, confers potent activity with minimal sedative effects. [16]In contrast, alkyl substituents at C5 tend to introduce sedative properties. [14][15]* N3 Position: The hydrogen bond donor capability at the N3 position is important for activity. [13]Modifications at this position can alter the pharmacokinetic profile. For example, fosphenytoin is a phosphate ester prodrug of phenytoin designed to improve solubility and reduce injection site reactions. [17]

Quantitative Data: Comparative Anticonvulsant Efficacy

The Maximal Electroshock (MES) test in rodents is a standard preclinical model for evaluating potential treatments for generalized tonic-clonic seizures. The table below compares the efficacy of key hydantoin derivatives.

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg, mice, i.p.) | Neurotoxicity TD₅₀ (mg/kg, mice, i.p.) | Protective Index (PI = TD₅₀/ED₅₀) |

| 5,5-Diphenylhydantoin (Phenytoin) | 5.96 - 9.87 | 25 - 68.5 | ~2.5 - 11.5 |

| 5-Ethyl-5-phenylhydantoin (Nirvanol) | Potent, but with side effects | Not available | Not available |

| 3-Ethyl-5-phenylhydantoin (Ethotoin) | Lower potency than phenytoin | Not available | Not available |

| 5,5-Dimethylhydantoin | Inactive or weakly active | Not available | Not available |

Data compiled from references.[13][18]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

This protocol is a self-validating system for assessing anticonvulsant activity against generalized seizures.

-

Animal Preparation: Use adult male mice (e.g., Swiss albino, 20-25g). House them in a controlled environment for at least one week prior to the experiment.

-

Drug Administration: Administer the test hydantoin derivative intraperitoneally (i.p.) or orally (p.o.). A vehicle control group (e.g., saline with 0.5% Tween 80) and a positive control group (e.g., Phenytoin, 10 mg/kg) must be included. Test a range of doses to determine the ED₅₀.

-

Time to Peak Effect: Conduct the electroshock at the predetermined time of peak effect for the drug (e.g., 30-60 minutes post-i.p. administration).

-

Electroshock Induction: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz, for 0.2 seconds) via corneal or ear-clip electrodes. A drop of saline on the electrodes ensures good electrical contact.

-

Observation: Observe the animal for the presence or absence of the tonic hind-limb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected at each dose level. Determine the ED₅₀ (the dose required to protect 50% of the animals) using probit analysis.

-

Causality and Validation: The inclusion of vehicle and positive controls validates the model's responsiveness. A dose-dependent increase in protection demonstrates a causal link between the compound and the anticonvulsant effect. The model's endpoint (tonic hind-limb extension) is a robust and unambiguous marker of generalized seizure activity. [19][20]

Anticancer Activity: A Multifaceted Approach to Oncology

The hydantoin scaffold has emerged as a promising framework for the development of novel anticancer agents. [21][22]Derivatives have demonstrated efficacy against a wide range of cancer cell lines by targeting multiple, distinct cellular pathways essential for tumor growth and survival. [21][23]

Mechanisms of Action

Hydantoin derivatives exert their anticancer effects through diverse mechanisms, highlighting the scaffold's adaptability.

-

Induction of Apoptosis and Cell Cycle Arrest: Many derivatives can trigger programmed cell death (apoptosis) and halt cell proliferation by interfering with the cell cycle. [21][23]* Kinase Inhibition: A significant number of hydantoin-based compounds function as kinase inhibitors. They can target key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often overactive in cancer and drive proliferation and angiogenesis. [24][25]* Androgen Receptor Antagonism: Drugs like enzalutamide are potent androgen receptor antagonists, a critical mechanism in treating prostate cancer. [3]* Thymidine Phosphorylase Inhibition: Some spirohydantoin derivatives have been investigated as inhibitors of thymidine phosphorylase, an enzyme involved in angiogenesis. [26]

Caption: Inhibition of EGFR signaling by a hydantoin-based kinase inhibitor.

Structure-Activity Relationship (SAR)

For anticancer activity, specific structural features are often required.

-

Aromatic Substituents: Bulky aromatic substituents are frequently associated with potent anticancer activity, likely by facilitating interactions with hydrophobic pockets in target enzymes like kinases. [22]* 5-Alkylidene Moiety: The condensation of the hydantoin ring with aldehydes can create 5-alkylidenehydantoins. Hybrids of this type, for instance with chromene, have shown good cytotoxic profiles against various cancer cell lines. [4]* Spirocyclic Systems: Spirohydantoins, where the C5 carbon is part of another ring system, have shown promise as antiproliferative agents and can penetrate the blood-brain barrier. [26]

Quantitative Data: In Vitro Anticancer Activity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency in inhibiting a biological process, such as cell growth.

| Compound | Target Cell Line | IC₅₀ (µM) |

| 3-Cyclohexyl-5-phenyl hydantoin (5g) | HeLa (Cervical Cancer) | 5.4 |

| MCF-7 (Breast Cancer) | 2.0 | |

| 3-Benzhydryl-5-phenyl hydantoin (5h) | HeLa (Cervical Cancer) | 21 |

| MCF-7 (Breast Cancer) | 20 | |

| MiaPaCa-2 (Pancreatic) | 22 | |

| Compound 16 (5,5-diphenylhydantoin derivative) | EGFR (Enzyme Inhibition) | 6.17 |

| VEGFR2 (Enzyme Inhibition) | 0.09 |

Data compiled from references.[24][27]

Experimental Protocol: MTT Cell Proliferation Assay

This colorimetric assay is a standard in vitro method for assessing the cytotoxic or antiproliferative effects of a compound.

-

Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in a suitable culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test hydantoin derivative in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Causality and Validation: This assay provides a quantitative measure of cell viability. The dose-response curve establishes a causal link between the compound concentration and its cytotoxic/antiproliferative effect. The metabolic conversion of MTT is directly proportional to the number of living cells, making it a reliable endpoint.

Antimicrobial Activity: A Versatile Weapon Against Pathogens

Hydantoin derivatives exhibit a broad spectrum of antimicrobial efficacy, with activity reported against bacteria, fungi, and viruses. [21][23]They represent a promising class of compounds in the search for alternatives to conventional antibiotics, particularly in the face of growing antimicrobial resistance. [22][23]

Mechanisms of Action

The antimicrobial actions of hydantoins are diverse and depend on the specific derivative and target organism.

-

Bacterial Membrane Disruption: Certain derivatives, particularly those designed with cationic charges and hydrophobic tails, can act as membrane-active agents. [28][29]They mimic antimicrobial peptides by inserting into and disrupting the integrity of the bacterial cell membrane, causing leakage of cellular contents and rapid cell death. [28][30]This mechanism has the advantage of a low propensity for developing resistance. [28][30]* Inhibition of Cell Wall Synthesis: Some hydantoins can interfere with the biosynthesis of the bacterial cell wall, leading to cell lysis. [23]* Inhibition of Protein and DNA Synthesis: Other derivatives may bind to bacterial ribosomes to inhibit protein synthesis or interfere with DNA replication, both of which are essential for bacterial growth. [23][28]* Antiviral Action: Antiviral mechanisms can involve the inhibition of key viral enzymes, such as viral DNA polymerase, which is necessary for viral replication. [23]

Caption: Mechanism of membrane disruption by antimicrobial hydantoin derivatives.

Structure-Activity Relationship (SAR)

-

Lipophilicity and Cationic Groups: For membrane-active agents, a combination of lipophilic character (e.g., from phenyl or long alkyl chains) and cationic charges is crucial. This amphiphilic nature facilitates interaction with and disruption of the negatively charged bacterial membrane. [28][30]* Rigidity: Dimerization of hydantoin scaffolds or the use of rigid aromatic linkers can improve stability and enhance the rate of bacterial killing. [30]* Substitutions on the Ring: Modifications on the hydantoin ring, such as the addition of benzyl groups, can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria due to increased hydrophobic interactions with bacterial membranes. [22]

Quantitative Data: In Vitro Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) |

| Nitrofurantoin (Reference) | S. aureus (MRSA) | 12.5 |

| P. aeruginosa | >100 | |

| Membrane-Active Hydantoin (Lead Compound) | S. aureus (MRSA) | 0.78 - 1.56 |

| E. coli | 3.13 - 6.25 | |

| P. aeruginosa | 6.25 - 12.5 | |

| Bicyclic Benzeneselenenyl Hydantoins | S. aureus | 15.6 - 31.2 |

| C. albicans | 62.5 - 125 |

Data compiled from references.[28][31]

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard, quantitative method for determining the in vitro susceptibility of bacteria to antimicrobial agents. [32][33]

-

Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized final concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [33]2. Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the hydantoin derivative in the broth. The concentration range should be sufficient to span the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

-

Controls: Include several essential controls in each plate:

-

Growth Control: Wells containing only broth and the bacterial inoculum (no compound).

-

Sterility Control: Wells containing only sterile broth (no bacteria or compound).

-

Positive Control: A known antibiotic (e.g., vancomycin for MRSA).

-

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density (OD) with a plate reader. [34]7. Causality and Validation: The growth and sterility controls validate the experimental conditions. A clear transition from growth (turbidity) to no growth across the dilution series establishes the inhibitory concentration. The method is highly reproducible and provides a quantitative endpoint (MIC) for comparing the potency of different compounds. [32][35]

Conclusion and Future Perspectives